molecular formula C18H17N5 B12730844 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- CAS No. 133118-22-6

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl-

Cat. No.: B12730844
CAS No.: 133118-22-6
M. Wt: 303.4 g/mol
InChI Key: GXNMIPBIXDHBTM-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a benzodiazepine core, contributes to its distinct chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in anhydrous ethanol, and the cyclization is achieved by refluxing the mixture . Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides . This method is catalyst-free and eco-friendly, resulting in good yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times . Additionally, the selection of solvents and reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodiazepine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- involves its interaction with specific molecular targets in the body. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepin-5-amine, N,N-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the N,N-dimethyl group enhances its lipophilicity and may influence its binding affinity to biological targets compared to other similar compounds .

Properties

CAS No.

133118-22-6

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

N,N-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine

InChI

InChI=1S/C18H17N5/c1-22(2)16-12-17-20-21-18(13-8-4-3-5-9-13)23(17)15-11-7-6-10-14(15)19-16/h3-11H,12H2,1-2H3

InChI Key

GXNMIPBIXDHBTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1

Origin of Product

United States

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